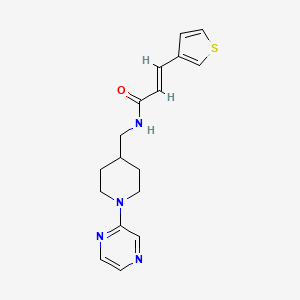

(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c22-17(2-1-15-5-10-23-13-15)20-11-14-3-8-21(9-4-14)16-12-18-6-7-19-16/h1-2,5-7,10,12-14H,3-4,8-9,11H2,(H,20,22)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZYLRZXNNTMOU-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. A common approach might include:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Attachment of the pyrazine ring: The pyrazine ring can be introduced via nucleophilic substitution or coupling reactions.

Formation of the acrylamide moiety: The acrylamide group can be formed through amide bond formation reactions, often using reagents like carbodiimides.

Introduction of the thiophene ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the acrylamide moiety or the pyrazine ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets. Research has shown that derivatives of similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .

Biological Studies

Studies have focused on the interaction of (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide with various enzymes and receptors. For instance, compounds with similar structures have demonstrated significant activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating that this compound may also exhibit similar antimicrobial effects .

Pharmaceutical Development

This compound serves as a lead structure in the development of new drugs targeting various diseases. The unique combination of functional groups in its structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of thiazol-4-one/thiophene-bearing pyrazole derivatives, revealing that compounds similar to (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens. This suggests that modifications to the structure can lead to potent antimicrobial agents .

Case Study 2: Biological Target Interaction

Research has demonstrated that compounds with piperidine and thiophene moieties can effectively inhibit specific biological pathways, making them candidates for further development in treating diseases related to these pathways. The ability to modify the side chains offers opportunities for creating targeted therapies .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds highlight critical structure-activity relationships (SAR) and pharmacological trends. Below is a comparative analysis based on substituent variations, synthesis, and inferred biological activities:

Structural and Pharmacological Comparisons

Key Observations

Thiophene Position :

- The target compound’s thiophen-3-yl group may confer distinct electronic and steric effects compared to thiophen-2-yl analogs (e.g., 5112 , Compound 18 ). The 3-position could enhance hydrophobic interactions in binding pockets.

- Compound 18 , with dual thiophen-2-yl and 3-yl groups, exhibits 95.8% purity but lacks reported activity data.

Piperidine Substituents :

- Pyrazine in the target compound contrasts with methylsulfonyl (17b ) or cyclopentylethyl (JNJ5207787 ) groups. Pyrazine’s nitrogen atoms may improve solubility or target engagement compared to bulkier substituents.

Synthesis Efficiency :

- Compound 17b achieved an 80.9% yield via a multi-step route, suggesting that acrylamide derivatives with complex piperidine substituents are synthetically feasible. The target compound’s synthesis remains uncharacterized.

Biological Activity :

- JNJ5207787 demonstrates GPCR ligand activity, supporting the hypothesis that piperidine-acrylamide hybrids are viable for receptor targeting. The target compound’s pyrazine moiety could similarly modulate GPCR or kinase pathways.

Data Gaps and Limitations

- No direct pharmacological data (e.g., IC50, binding affinity) are available for the target compound.

- Thiophene positional isomers (2-yl vs. 3-yl) require comparative activity studies to validate SAR.

Biological Activity

(E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazine ring, a piperidine ring, and a thiophene moiety. These structural components are significant in determining the compound's biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined through in vitro assays.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 0.75 | 1.5 |

| Candida albicans | 0.5 | 1.0 |

These results indicate that the compound exhibits strong antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Notably, it shows significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5 |

| Urease | 3 |

These findings highlight the compound's potential as a therapeutic agent for conditions related to cholinergic dysfunction and urea metabolism .

Case Studies

Several case studies have reported on the biological activity of derivatives of this compound:

- Study on Antimicrobial Efficacy : A study assessed the efficacy of various derivatives against Staphylococcus aureus and found that modifications to the thiophene ring enhanced antimicrobial potency .

- Anticancer Mechanisms : Research involving breast cancer cell lines indicated that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

- Enzyme Interaction Studies : Docking studies have shown favorable interactions between the compound and target enzymes, suggesting a strong binding affinity that correlates with its inhibitory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, and how can reaction yields be maximized?

- Methodology : Multi-step synthesis typically involves coupling a pyrazine-containing piperidine derivative with a thiophene-acrylamide precursor. Key steps include:

- Nucleophilic substitution for piperidine functionalization (e.g., pyrazine attachment) .

- Condensation reactions to form the acrylamide backbone, often using coupling agents like EDC/HOBt .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Yield Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), control temperature (0–25°C for sensitive steps), and use catalytic bases (e.g., DMAP) to accelerate amide bond formation .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry of the pyrazine-piperidine and thiophene moieties. Key signals include:

- Piperidine protons : δ 2.5–3.5 ppm (multiplet for methylene groups) .

- Acrylamide double bond : Characteristic coupling constant (J = 15–16 Hz for E-isomer) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities .

- Infrared Spectroscopy (IR) : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~3100 cm⁻¹) .

Q. How does the compound participate in Michael addition reactions, and what conditions favor these transformations?

- Mechanism : The acrylamide’s α,β-unsaturated carbonyl acts as a Michael acceptor. Nucleophiles (e.g., thiols, amines) attack the β-carbon, forming covalent adducts .

- Conditions :

- Basic pH (e.g., phosphate buffer, pH 8.0) enhances nucleophile deprotonation .

- Polar aprotic solvents (e.g., DMSO) stabilize transition states .

- Catalysts : Tertiary amines (e.g., DIPEA) accelerate reaction kinetics .

Advanced Research Questions

Q. How can computational models (e.g., molecular docking, DFT) predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases). Key parameters:

- Binding affinity : Predicted ΔG values (< -7 kcal/mol suggest strong interactions) .

- Hydrogen bonding : Pyrazine nitrogen and acrylamide carbonyl as key donors/acceptors .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability. For example, a low LUMO energy (-1.5 eV) indicates electrophilicity, aligning with Michael acceptor behavior .

Q. What strategies resolve contradictions between in vitro bioactivity and in silico predictions for this compound?

- Data Triangulation :

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., COX-2) .

- In silico ADMET profiling : Predict bioavailability (e.g., LogP ~2.5 for optimal membrane permeability) .

- Hypothesis Testing : If in vitro activity is lower than predicted, assess:

- Solubility limitations : Use DLS to detect aggregation in buffer .

- Metabolic instability : Conduct microsomal stability assays (e.g., t₁/₂ < 30 min suggests rapid degradation) .

Q. What are the kinetic considerations for the compound’s degradation under physiological conditions?

- Hydrolysis : The acrylamide bond is susceptible to hydrolysis in aqueous media. Key factors:

- pH dependence : Degradation accelerates at pH > 8.0 due to hydroxide ion attack .

- Temperature : Arrhenius plots show a 2-fold increase in degradation rate per 10°C rise .

- Stabilization Strategies :

- Lyophilization : Store as a lyophilized powder at -20°C to reduce hydrolysis .

- Excipients : Add cyclodextrins to shield the acrylamide moiety in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.